Icapamespib, also known as PU-AD or PU-HZ151, is a small molecule compound that functions as a selective inhibitor of epichaperomes, which are protein complexes involved in neurodegenerative diseases. This compound is particularly noted for its ability to penetrate the blood-brain barrier, making it a promising candidate for treating conditions such as Alzheimer's disease and amyotrophic lateral sclerosis. Icapamespib specifically targets the conformationally altered heat shock protein 90 adenosine triphosphate binding site present in epichaperomes, while sparing normal cellular functions of this protein .
Icapamespib is classified as a purine analogue, derived from modifications of purine structures to enhance its specificity and efficacy against epichaperomes. The compound has been synthesized through various chemical pathways involving purine scaffolds and is currently under investigation for its pharmacological properties and therapeutic potential in clinical settings .
The synthesis of Icapamespib involves multiple steps that include the formation of a purine scaffold followed by the introduction of specific functional groups. The general synthetic route can be outlined as follows:
Industrial production typically employs batch synthesis methods to optimize yield and ensure quality control throughout the process.
Icapamespib's molecular structure features a purine base modified with specific functional groups that enhance its binding affinity for epichaperomes. The chemical formula is C₁₃H₁₈N₄O₂S, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms in its structure.
Icapamespib undergoes several types of chemical reactions that are crucial for its functionality:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution processes.
Icapamespib operates by selectively inhibiting epichaperomes in diseased neurons. Its mechanism involves:
Icapamespib exhibits several notable physical and chemical properties:
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to assess its purity and structural integrity during synthesis .
Icapamespib has significant potential applications in scientific research and clinical settings:
Epichaperomes represent pathological transformations of the cellular chaperone system, emerging under chronic stress conditions such as aging, oxidative damage, or proteotoxic insults. Unlike transient physiological chaperone complexes, epichaperomes are stable scaffolding structures that pathologically rewire protein-protein interaction (PPI) networks. In neurodegenerative environments, they immobilize critical components of the proteostasis network (e.g., HSP90, HSP70, and co-chaperones), leading to a collapse in protein folding capacity and impaired clearance of misfolded proteins [3] [7]. This dysregulation is particularly detrimental in neurons, which exhibit high metabolic demands and susceptibility to proteostatic stress. Studies demonstrate that epichaperomes sequester ubiquitin-proteasome and autophagy machinery components, resulting in the accumulation of neurotoxic aggregates like β-amyloid and hyperphosphorylated tau—hallmarks of Alzheimer’s Disease (AD) and amyotrophic lateral sclerosis (ALS) [1] [4].
Table 1: Functional Dichotomy of Chaperomes vs. Epichaperomes
Property | Physiological Chaperomes | Pathological Epichaperomes |
---|---|---|
Stability | Transient, dynamic assemblies | Stable, long-lived scaffolds |
PPI Network Impact | Maintain proteostasis flexibility | Rigidify dysfunctional interactions |
Consequence | Protein folding/refolding | Aggregation of misfolded proteins |
Response to Stress | Adaptive (restores homeostasis) | Maladaptive (propagates pathology) |
Source: Liu et al. (2020), Trends Pharmacol Sci [3]; Inda et al. (2020), Nat Commun [1]
Epichaperomes act as master regulators of disease-specific PPI networks by creating aberrant interactions between proteins that typically operate in distinct functional modules. Quantitative PPI analyses in neurodegenerative models reveal that >90% of cellular interactions become rewired under chronic stress, with epichaperomes serving as hubs for pathological complex formation [3] [9]. For example, in AD models, epichaperomes force aberrant couplings between tau kinases (e.g., GSK3β) and phosphatases with tau proteins, accelerating tau hyperphosphorylation. Similarly, in ALS, epichaperomes scaffold mutant SOD1 or TDP-43 with Hsp90, blocking their degradation and promoting aggregation [1] [6]. Icapamespib (PU-AD) disrupts these networks by binding conformationally altered HSP90 within epichaperomes, thereby dismantling disease-specific PPIs and restoring normative interactome dynamics [6].
Table 2: Key Pathways Dysregulated by Epichaperome-Mediated PPIs
Disease | Dysregulated Pathway | Consequence |
---|---|---|
Alzheimer’s | Tau kinase-phosphatase coupling | Hyperphosphorylated tau aggregation |
ALS | SOD1/TDP-43 sequestration | Cytoplasmic inclusion formation |
Parkinson’s | α-synuclein-HSC70 mislocalization | Lewy body accumulation |
Source: Qiu et al. (2021), Front Mol Biosci [10]; Synthesis of Probes study (2024) [9]
In tauopathies like AD, epichaperomes nucleate around hyperphosphorylated tau, forming stable complexes that amplify tau misfolding and propagation across neural circuits. Biochemical studies using transgenic mouse models (e.g., M83 mice) show that epichaperomes co-aggregate with tau in hippocampal and cortical neurons, correlating with synaptic dysfunction and cognitive decline [9]. The scaffolding function of epichaperomes physically links tau with kinases (e.g., CK2, PKA) and deubiquitinases, shielding it from degradation. Icapamespib disassembles these scaffolds by competitively inhibiting HSP90’s ATP-binding site in its conformationally altered state, leading to tau degradation and reduced neurofibrillary tangle burden [1] [6]. Novel chemical probes (e.g., PU-TCO) enable single-cell resolution imaging of epichaperome-tau complexes, confirming their spatial association with degenerating neurons [9].
Table 3: Cellular Resolution of Epichaperome-Tau Pathology
Model System | Epichaperome Detection Method | Key Finding |
---|---|---|
M83 Transgenic Mice | PU-TCO click probe + fluorescence | Co-localization with p-tau in hippocampus |
AD Patient Neurons | Epichaperomics (dfPPI analysis) | 40+ tau-interacting proteins scaffolded |
In Vitro Tauopathy | Native-PAGE/Western blot | High-molecular-weight HSP90-tau complexes |
Source: Biomedicines (2024) [9]; JPAD (2022) [4]
HSP90 within epichaperomes undergoes a "conformational mutation" driven by disease-specific post-translational modifications (PTMs) such as phosphorylation, acetylation, or oxidation. These PTMs alter HSP90’s ATP-binding pocket, enhancing its affinity for other chaperones/co-chaperones and stabilizing the epichaperome architecture [7] [9]. For instance, phosphorylation at Tyr313 in HSP90β increases its binding to AHA1 (a co-chaperone), accelerating epichaperome assembly in AD brains [7]. Icapamespib exploits this conformational alteration by selectively binding the mutated ATP site with slow dissociation kinetics, sparing physiologically folded HSP90 in healthy cells [6]. This selectivity underpins its therapeutic potential: in glioblastoma models, icapamespib reduced epichaperome-associated client proteins (EGFR, AKT) by >65% without affecting normal HSP90 function [6] [7].
Table 4: HSP90 Conformational Mutations in Neurodegeneration
PTM Type | Site in HSP90 | Functional Impact |
---|---|---|
Phosphorylation | Tyr313 | Enhanced AHA1 binding; epichaperome stability |
Acetylation | Lys294 | Disrupted ADP/ATP cycling; client retention |
Oxidation | Cys572 | Oligomerization; loss of refolding activity |
Source: Trends Pharmacol Sci (2022) [3]; Nat Rev Mol Cell Biol (2023) [7]
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: